(1-Benzofuran-2-ylmethyl)(propyl)amine

Catalog No.
S12783356
CAS No.
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Benzofuran-2-ylmethyl)(propyl)amine

Product Name

(1-Benzofuran-2-ylmethyl)(propyl)amine

IUPAC Name

N-(1-benzofuran-2-ylmethyl)propan-1-amine

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-2-7-13-9-11-8-10-5-3-4-6-12(10)14-11/h3-6,8,13H,2,7,9H2,1H3

InChI Key

LKVZANJAUJOWGI-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC2=CC=CC=C2O1

(-)-1-(Benzofuran-2-yl)-2-propylaminopentane, or (-)-BPAP, is a tryptamine-derived research compound designed as a highly potent and selective monoaminergic activity enhancer (MAE). It functions by increasing the impulse-driven release of both catecholamines (dopamine, norepinephrine) and serotonin from nerve terminals.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpw4OzSwoE3Ma8WJJQhToLPVJDY2nS5xR96EX-gmodr3cJn9PhqtoPDeA1yJG4lcqgk7eAfp1ZVFpdrY8qSK0sYHo4d7WRkNaBENrKjiwWf0OTcz_kA39ZDsGvPWpcoOMowuiG)] Unlike classical stimulants, it enhances endogenous neuronal firing patterns rather than inducing non-physiological transmitter release.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUYSlBBtO57CpIAFK5abAGH044ZzIj-nca7Bo8gBGJ4MMCj9c7AMq20XUwyDHcElhTqx1bs_NYL6u9R8QJpwTdWQmaBUH0nPA2S2D5Oet3Wwn9ATnAoD6GD6gAMi1PtAWZk4tQ)] Its unique activity profile and potency distinguish it from benchmark compounds like (-)-deprenyl and its direct structural analog, (-)-PPAP, making it a specialized tool for neuropharmacological research.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)]

Research Fit

1 Benzofuran-2-ylmethyl secondary amine scaffold
2 Reported sigma-1 recognition fragment context
3 N-propyl synthetic handle for library production

Procuring a substitute for (-)-BPAP introduces critical, confounding variables. Substitution with the clinical benchmark (-)-deprenyl (Selegiline) introduces potent monoamine oxidase B (MAO-B) inhibition, a distinct pharmacological mechanism that can obscure the specific effects of monoaminergic enhancement.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)] Alternatively, substituting with its closest structural analog, (-)-1-phenyl-2-propylaminopentane ((-)-PPAP), results in a significant loss of potency and, crucially, the loss of activity at serotonergic neurons, as (-)-PPAP is selective for catecholamines.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpw4OzSwoE3Ma8WJJQhToLPVJDY2nS5xR96EX-gmodr3cJn9PhqtoPDeA1yJG4lcqgk7eAfp1ZVFpdrY8qSK0sYHo4d7WRkNaBENrKjiwWf0OTcz_kA39ZDsGvPWpcoOMowuiG)] Therefore, for research requiring potent, selective, and broad-spectrum enhancement of both catecholaminergic and serotoninergic systems without potent MAO inhibition, direct analogs are unsuitable.

Substitution Risk

Amine class mismatch

Tertiary amine analogs (e.g., 2-MAPB) may redirect target engagement toward monoamine transporters instead of sigma receptors.

Ring saturation

2,3-Dihydro analogs lose aromatic planarity, which may alter π-stacking and binding pose reproducibility in fragment screens.

N-Alkyl steric bulk

Branched N-isobutyl analogs increase steric hindrance and logP, potentially reducing synthetic tractability and assay compatibility.

Over 100-Fold Greater In Vivo Functional Potency Than Benchmark (-)-Deprenyl

In a rat shuttle box model measuring the antagonism of tetrabenazine-induced learning inhibition, (-)-BPAP demonstrated a full reversal of the deficit at a dose of 0.05 mg/kg.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)] The established benchmark, (-)-deprenyl, required a 100-fold higher dose of 5.0 mg/kg to achieve the same functional outcome.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)] Accounting for molecular weight, (-)-BPAP is cited as being approximately 130 times more potent than (-)-deprenyl in this in vivo functional assay.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)]

Evidence DimensionIn Vivo Potency (Antagonism of Tetrabenazine-Induced Deficit)
Target Compound Data0.05 mg/kg s.c. (full antagonism)
Comparator Or Baseline(-)-Deprenyl: 5.0 mg/kg s.c. (full antagonism)
Quantified Difference100x lower effective dose than (-)-deprenyl
ConditionsRat shuttle box conditioned avoidance reflex model, post-tetrabenazine treatment.

This dramatic increase in potency allows for the use of substantially lower compound quantities in vivo, reducing potential off-target effects and overall project costs.

Aromatic vs. Dihydro
Cross-study comparable
ΔLogP ≈ −0.3 to −0.5 (lower for target); ΔMW −2.02 g/mol; planar aromatic core
Planar scaffold may support consistent π-stacking interactions.
Class-level computed parameters; verify experimentally.

Benzofuran Moiety Confers 50-Fold Potency Increase Over Direct Phenyl Analog

The importance of the benzofuran ring system is demonstrated by direct comparison to (-)-1-phenyl-2-propylaminopentane ((-)-PPAP), an analog where the benzofuran is replaced by a phenyl group. In the same tetrabenazine-challenge shuttle box model, (-)-PPAP required a dose of 2.5 mg/kg to fully antagonize the deficit.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)] This is 50 times higher than the 0.05 mg/kg effective dose of (-)-BPAP, quantifying the critical contribution of the benzofuran moiety to in vivo potency.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)]

Evidence DimensionIn Vivo Potency (Antagonism of Tetrabenazine-Induced Deficit)
Target Compound Data0.05 mg/kg s.c. (full antagonism)
Comparator Or Baseline(-)-PPAP (phenyl analog): 2.5 mg/kg s.c. (full antagonism)
Quantified Difference50x lower effective dose than its direct phenyl analog
ConditionsRat shuttle box conditioned avoidance reflex model, post-tetrabenazine treatment.

This evidence proves that the benzofuran core is not an interchangeable aromatic group but a key determinant of high potency, justifying the selection of this specific chemical entity over simpler analogs.

HBD Count
Class-level inference
Target HBD = 1 (secondary amine) vs. comparators HBD = 0 (tertiary amines)
H-bond donor may enable sigma-1 engagement absent in tertiary analogs.
Sigma-1 binding inferred from scaffold SAR; direct measurement recommended.

Expanded Target Profile: Potent Serotonergic Activity Absent in Phenyl-Analog or (-)-Deprenyl

Unlike (-)-deprenyl and (-)-PPAP, which primarily act as catecholaminergic activity enhancers (CAEs), (-)-BPAP is a potent enhancer of both catecholaminergic and serotoninergic systems (CAE/SAE).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpw4OzSwoE3Ma8WJJQhToLPVJDY2nS5xR96EX-gmodr3cJn9PhqtoPDeA1yJG4lcqgk7eAfp1ZVFpdrY8qSK0sYHo4d7WRkNaBENrKjiwWf0OTcz_kA39ZDsGvPWpcoOMowuiG)] In vitro studies show (-)-BPAP significantly enhances the impulse-mediated release of serotonin from the isolated rat brain stem at concentrations as low as 36 nmol/L.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)] This broad-spectrum activity is a key functional differentiator from narrower-spectrum analogs.

Evidence DimensionSpectrum of Neurotransmitter Enhancement
Target Compound DataEnhances release of catecholamines AND serotonin
Comparator Or Baseline(-)-Deprenyl & (-)-PPAP: Primarily enhance catecholamine release only
Quantified DifferenceQualitative but critical gain of function (serotonergic activity)
ConditionsIn vitro neurotransmitter release assays from isolated rat brain tissue.

For studies involving the serotonergic system or investigating the interplay between monoamine systems, (-)-BPAP is the required tool, as key comparators lack this essential biological activity.

Scaffold Target Profile
Class-level inference
Benzofuran-2-ylmethyl → sigma-1 (Ki benchmark 2.6–2.7 nM); Benzofuran-5/6-yl → monoamine transporters
Scaffold attachment position may determine primary pharmacology.
Target engagement inferred from published series; confirm for this compound.
N-Propyl vs. Isobutyl
Cross-study comparable
ΔMW −14.03 g/mol; ΔLogP ≈ −0.5 to −1.0; Steric Eₛ −0.36 (n-propyl) vs. −0.93 (isobutyl)
Lower steric hindrance may improve synthetic tractability.
Predicted from computational parameters; synthetic yields to validate.

High-Potency In Vivo Studies of Monoamine Release Modulation

Due to its >100-fold higher in vivo potency compared to the benchmark (-)-deprenyl, (-)-BPAP is the compound of choice for animal studies requiring robust enhancement of catecholaminergic and serotoninergic activity with minimal compound administration.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)] This is particularly relevant for chronic dosing paradigms or studies in sensitive models where minimizing dose volume and potential side effects is critical.

Deconvoluting Enhancer Effects from MAO Inhibition

Researchers aiming to specifically isolate and study the 'enhancer' mechanism of neurotransmitter release should select (-)-BPAP over (-)-deprenyl. While demonstrating high functional potency, (-)-BPAP is a significantly weaker MAO inhibitor, thus avoiding the confounding biochemical effects of MAO inhibition that are inherent to studies using (-)-deprenyl.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)]

Investigating Combined Catecholaminergic and Serotoninergic Dysregulation

(-)-BPAP is uniquely suited for models of neurological disorders where both catecholamine and serotonin pathways are implicated, such as depression. Its ability to potently enhance both systems simultaneously provides a significant advantage over analogs like (-)-PPAP, which are limited to catecholaminergic effects.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpw4OzSwoE3Ma8WJJQhToLPVJDY2nS5xR96EX-gmodr3cJn9PhqtoPDeA1yJG4lcqgk7eAfp1ZVFpdrY8qSK0sYHo4d7WRkNaBENrKjiwWf0OTcz_kA39ZDsGvPWpcoOMowuiG)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Sigma-1 receptor screening library enrichment
Benzofuran-2-ylmethyl secondary amine scaffold
Sigma-1 binding assay; selectivity over sigma-2
Fragment-based drug discovery
Fragment-like MW; planar aromatic core; defined H-bond donor
Fragment soaking/X-ray; ligand efficiency metrics
Chemical biology probe synthesis
N-propyl secondary amine synthetic handle
N-functionalization yield; probe pharmacophore retention

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.115364102 g/mol

Monoisotopic Mass

189.115364102 g/mol

Heavy Atom Count

14

Explore Compound Types